N-(4-ethoxyphenyl)-2-(2-pyridinylthio)propanamide
Overview
Description
N-(4-ethoxyphenyl)-2-(2-pyridinylthio)propanamide, also known as EPPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research studies.
Scientific Research Applications
Anticonvulsant Activity
The design and synthesis of new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, including structures related to N-(4-ethoxyphenyl)-2-(2-pyridinylthio)propanamide, have been investigated for their anticonvulsant activity. These compounds combine chemical fragments from well-known antiepileptic drugs, demonstrating broad spectra of activity across several preclinical seizure models. One molecule in particular exhibited high protection without impairing motor coordination, showcasing a better safety profile than clinically relevant antiepileptic drugs (Kamiński et al., 2015).
Serotonin 5-HT7 Receptor Ligands
Research into the pharmacological profile of serotonin 5-HT7 receptor ligands includes the synthesis and evaluation of compounds structurally related to potent and selective ligands. Among these, N-pyridin-3-ylmethyl-3-[4-[2-(4-methoxyphenyl)phenyl]piperazin-1-yl]ethoxy]propanamide showed high affinity for 5-HT7 receptors, selectivity over 5-HT1A receptors, in vitro metabolic stability, and weak interaction with P-glycoprotein. This highlights the compound's potential for further development in targeting the 5-HT7 receptor (Lacivita et al., 2013).
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-pyridin-2-ylsulfanylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-3-20-14-9-7-13(8-10-14)18-16(19)12(2)21-15-6-4-5-11-17-15/h4-12H,3H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNGBUZTPFRJGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(C)SC2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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